N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-b]pyrazole moiety and a chromene-2-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyrazole scaffold. This can be achieved through the reaction of appropriate precursors under controlled conditions, such as heating and the use of catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has shown potential as a bioactive molecule. It can be used to study biological processes and develop new therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and advanced materials. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding its mechanism of action is crucial for optimizing its use in therapeutic applications.
Comparison with Similar Compounds
Imidazo[1,2-b]pyrazole derivatives
Chromene-2-carboxamide analogs
Other bioactive heterocyclic compounds
Uniqueness: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of structural features, which contribute to its diverse biological activities and potential applications. Its distinct chemical properties make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-13-11-15(24-14-4-2-1-3-12(13)14)17(23)18-7-8-20-9-10-21-16(20)5-6-19-21/h1-6,9-11H,7-8H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIYGPUHVKOQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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